Cas no 2228488-81-9 (tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate)

Technical Introduction: Tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate is a specialized carbamate derivative featuring a cyclopropylamine moiety and a methoxy-substituted aromatic ring. This compound is valued for its structural versatility, serving as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The tert-butyl carbamate (Boc) group offers robust protection for the amine functionality, enabling selective deprotection under mild acidic conditions. The cyclopropylamine segment contributes to conformational rigidity, potentially enhancing binding affinity in bioactive molecules. Its well-defined reactivity and stability make it suitable for controlled functionalization in complex synthetic pathways. The product is typically characterized by high purity, ensuring reproducibility in research and industrial applications.
tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate structure
2228488-81-9 structure
Product Name:tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate
CAS No:2228488-81-9
MF:C15H22N2O3
MW:278.346784114838
CID:6073910
PubChem ID:165692704
Update Time:2025-10-21

tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2228488-81-9
    • tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate
    • EN300-1892190
    • Inchi: 1S/C15H22N2O3/c1-14(2,3)20-13(18)17-12-6-5-10(19-4)9-11(12)15(16)7-8-15/h5-6,9H,7-8,16H2,1-4H3,(H,17,18)
    • InChI Key: HEHSBDRIRZDXOF-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=C(C=1)C1(CC1)N)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 278.16304257g/mol
  • Monoisotopic Mass: 278.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 73.6Ų

tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate
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Enamine
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tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate Related Literature

Additional information on tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate

tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate: A Comprehensive Overview

In the realm of organic chemistry, the compound tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate, identified by the CAS number 2228488-81-9, has emerged as a significant molecule of interest due to its unique structural properties and potential applications in various fields. This compound, often referred to by its long-tail name, combines elements of cyclopropane chemistry with carbamate functionalities, making it a subject of both academic and industrial research.

The structure of tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate is characterized by a cyclopropane ring attached to an amino group, which is further connected to a methoxy-substituted phenyl group. The tert-butyl carbamate moiety adds another layer of complexity, contributing to the molecule's stability and reactivity. This combination of functional groups makes the compound versatile in terms of potential chemical transformations and applications.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery and materials science. The presence of the cyclopropane ring in tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate introduces unique strain and reactivity, which can be harnessed for designing bioactive molecules or advanced materials. For instance, researchers have explored the use of such compounds in developing novel antibiotics and antiviral agents, leveraging their structural uniqueness to target specific biological pathways.

The synthesis of tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate involves a multi-step process that typically begins with the preparation of the amino-cyclopropane intermediate. This is followed by coupling reactions to introduce the methoxyphenyl group and subsequent carbamate formation using tert-butanol or other suitable reagents. The optimization of these steps has been a focus of recent research, with advancements in catalytic methods and green chemistry practices aiming to enhance yield and reduce environmental impact.

In terms of applications, tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate has shown promise in several areas. In pharmacology, its ability to modulate enzyme activity or interact with specific receptors makes it a valuable lead compound for drug development. Additionally, its stability under various conditions suggests potential uses in polymer chemistry or as a precursor for advanced materials.

The study of CAS 2228488-81-9 has also contributed to our understanding of cyclopropane chemistry and its role in molecular design. Researchers have employed computational methods to model the electronic properties and reactivity of this compound, providing insights into its behavior in different chemical environments. These studies have not only advanced our theoretical understanding but also informed practical applications in synthesis and material science.

In conclusion, tert-butyl N-[2-(1-aminocyclopropyl)-4-methoxyphenyl]carbamate, with its unique structure and functional groups, represents a compelling subject for both fundamental research and applied development. As ongoing studies continue to uncover new aspects of its chemistry and potential uses, this compound stands at the forefront of innovation in organic synthesis and materials science.

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